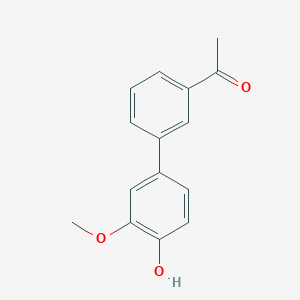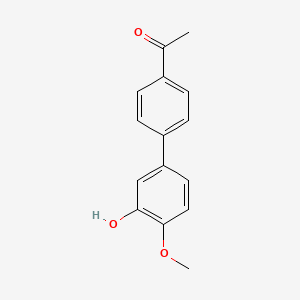
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% (4-MMP) is a phenol derivative with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and can be used in a variety of experiments. 4-MMP has been studied for its potential uses in a number of areas, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various compounds on cellular processes and as a tool to investigate the mechanisms of action of drugs. 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has also been used to study the effects of environmental pollutants on the body and to investigate the effects of various hormones on the body.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is believed to be related to its ability to interact with various enzymes and receptors. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and thromboxanes. It has also been suggested that 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% may act as an agonist of the 5-hydroxytryptamine receptor, which is involved in the regulation of mood and appetite.
Biochemical and Physiological Effects
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. It has been suggested that 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% may have anti-inflammatory and antioxidant properties. It has also been suggested that it may have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases. Additionally, 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential to protect against cancer and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound, and its solubility in water and ethanol makes it easy to use in a variety of experiments. Additionally, its low cost makes it an attractive option for researchers. However, 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% also has some limitations. It is not as widely available as some other compounds, and its effects on the body are not fully understood.
Future Directions
There are a number of potential future directions for the use of 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%. It could be used to further investigate its effects on biochemical and physiological processes, including its potential anti-inflammatory and antioxidant properties. Additionally, it could be further studied for its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, it could be used to investigate its effects on the body in the presence of environmental pollutants.
Synthesis Methods
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 4-methoxy-2-methylphenol and 2-methoxyphenol in the presence of anhydrous potassium carbonate and anhydrous ethanol. The reaction is carried out at a temperature of 100°C for two hours. The product is then filtered and washed with ethanol to yield the desired 4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%.
properties
IUPAC Name |
2-methoxy-4-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-12(17-2)5-6-13(10)11-4-7-14(16)15(9-11)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMKHYZVQRLNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685560 |
Source


|
| Record name | 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-00-6 |
Source


|
| Record name | 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














